molecular formula C8H9FO2S B1334237 4-Fluoro-2-(methylsulfonyl)toluene CAS No. 828270-66-2

4-Fluoro-2-(methylsulfonyl)toluene

Cat. No.: B1334237
CAS No.: 828270-66-2
M. Wt: 188.22 g/mol
InChI Key: ZDMVFQXIHARLDA-UHFFFAOYSA-N
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Description

4-Fluoro-2-(methylsulfonyl)toluene is an organic compound with the molecular formula C8H9FO2S. It is a derivative of toluene, where the methyl group is substituted with a fluorine atom and a methylsulfonyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

4-Fluoro-2-(methylsulfonyl)toluene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H320 (causes eye irritation), and H335 (may cause respiratory irritation) . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

While specific future directions for 4-Fluoro-2-(methylsulfonyl)toluene are not mentioned in the search results, it’s worth noting that boron-containing compounds, such as boronic acids, have been gaining interest in medicinal chemistry due to their diverse biological applications . This suggests potential future research directions for related compounds like this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-2-(methylsulfonyl)toluene can be synthesized through several methods. One common method involves the reaction of 5-fluoro-2-methylbenzenesulfonyl chloride with iodomethane . The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(methylsulfonyl)toluene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine and methylsulfonyl groups.

    Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The methylsulfonyl group can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid and sulfuric acid can be used for nitration reactions.

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.

Major Products Formed

    Nitration: Formation of nitro derivatives.

    Substitution: Formation of substituted aromatic compounds.

    Oxidation: Formation of sulfone derivatives.

Mechanism of Action

The mechanism of action of 4-fluoro-2-(methylsulfonyl)toluene involves its interaction with various molecular targets. The fluorine and methylsulfonyl groups influence the compound’s reactivity and interactions with enzymes and receptors. The compound can act as an electrophile or nucleophile, depending on the reaction conditions and the nature of the interacting species.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(methylsulfonyl)toluene
  • 4-Fluoro-2-(methylsulfonyl)benzene
  • 4-Fluoro-2-(methylsulfonyl)phenol

Uniqueness

4-Fluoro-2-(methylsulfonyl)toluene is unique due to the specific positioning of the fluorine and methylsulfonyl groups on the toluene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-fluoro-1-methyl-2-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2S/c1-6-3-4-7(9)5-8(6)12(2,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMVFQXIHARLDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382260
Record name Benzene, 4-fluoro-1-methyl-2-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828270-66-2
Record name Benzene, 4-fluoro-1-methyl-2-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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